N-Methyl-L-valine is an amino acid derivative where a methyl group is added to the nitrogen atom of the L-valine molecule. This modified amino acid can be incorporated into proteins during cell culture experiments. By replacing L-valine with N-Methyl-L-valine, researchers can probe protein folding, stability, and function. The additional methyl group can cause subtle changes in protein interactions and dynamics, providing insights into how these factors influence protein activity.
N-Methyl-L-valine can be a useful tool in ligand binding assays. When conjugated to a molecule of interest, it can serve as a probe for interactions with specific receptors or proteins. The presence of the methyl group can sometimes improve binding affinity or selectivity, allowing for more sensitive detection of interactions.
N-Methyl-L-valine is an amino acid derivative that belongs to the class of N-methylated amino acids. It is characterized by the presence of a methyl group attached to the nitrogen atom of the valine side chain, which alters its properties compared to standard L-valine. This compound is particularly significant in organic chemistry and biochemistry, as it plays a crucial role in peptide synthesis and the development of biologically active molecules. Its chemical formula is and it is recognized for its unique structural features that influence its reactivity and biological interactions.
These reactions are fundamental for utilizing N-Methyl-L-valine in synthetic organic chemistry and medicinal chemistry applications.
N-Methyl-L-valine exhibits various biological activities primarily due to its incorporation into peptides. It can influence protein structure and function, impacting cellular processes such as signaling pathways and metabolic regulation. The presence of N-methylation can enhance the stability and bioavailability of peptides, making them more effective in therapeutic contexts. Additionally, studies have indicated that N-methylated amino acids may play roles in modulating receptor activity and cellular responses, although specific mechanisms require further investigation.
N-Methyl-L-valine can be synthesized through several methods:
These methods allow for the production of N-Methyl-L-valine in varying scales for research and industrial applications.
N-Methyl-L-valine has several applications:
Interaction studies involving N-Methyl-L-valine focus on its role within peptides and proteins. Research indicates that N-methylated amino acids can alter binding affinities and specificities when incorporated into peptide sequences. For instance, studies have shown that peptides containing N-Methyl-L-valine exhibit enhanced stability against enzymatic degradation compared to their non-methylated counterparts. Such modifications can significantly influence biological activity and therapeutic efficacy.
N-Methyl-L-valine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
L-Valine | Standard amino acid without methylation | Essential amino acid critical for protein synthesis |
N,N-Dimethyl-L-valine | Two methyl groups on nitrogen | Increased hydrophobicity; altered biological activity |
L-Leucine | Branched-chain amino acid | Larger side chain; different metabolic pathways |
N-Methyl-Glycine | Methylated glycine | Smaller size; different reactivity profile |
N-Methyl-L-valine's uniqueness lies in its specific methylation pattern on the nitrogen atom, which influences its reactivity and biological interactions compared to other similar compounds. This distinct feature makes it a valuable component in synthetic chemistry and pharmaceutical development.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N-Methyl-L-valine through both proton and carbon-13 Nuclear Magnetic Resonance techniques [1] [7]. The compound exhibits distinctive spectroscopic features that enable unambiguous identification and structural elucidation.
The proton Nuclear Magnetic Resonance spectrum of N-Methyl-L-valine displays characteristic chemical shifts and coupling patterns that reflect its unique molecular architecture [1] [18]. The alpha-proton appears as a doublet in the range of 3.5-4.0 parts per million, reflecting coupling with the adjacent beta-proton [5] [7]. This chemical shift is consistent with the electron-withdrawing effects of both the carboxyl group and the nitrogen substituent.
The N-methyl group generates a distinctive singlet at 2.4-2.8 parts per million, serving as a diagnostic feature for N-methylated amino acids [15] . This signal integrates for three protons and shows no coupling due to the absence of adjacent protons [1] [18]. The beta-proton manifests as a multiplet between 2.2-2.3 parts per million, exhibiting complex coupling patterns with both the alpha-proton and the terminal methyl groups [7] [19].
The branched methyl groups of the valine side chain appear as doublets in the 0.9-1.1 parts per million region, demonstrating three-bond coupling with the beta-proton [5] [7]. These signals integrate for six protons total, representing the equivalent methyl carbons in the isopropyl moiety [19] [24].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within N-Methyl-L-valine [1] [24]. The carboxyl carbon resonates in the characteristic range of 175-177 parts per million, consistent with amino acid carboxylic acid functionalities [7] [23]. This downfield chemical shift reflects the deshielding effect of the carbonyl oxygen.
The alpha-carbon appears between 58-63 parts per million, positioned downfield relative to saturated alkyl carbons due to the electron-withdrawing influences of both the carboxyl and amino functionalities [24] . The beta-carbon resonates at 31-32 parts per million, exhibiting chemical shifts typical for branched alkyl carbons in amino acid structures [7] [24].
The N-methyl carbon displays a characteristic resonance between 30-33 parts per million [22] . This chemical shift serves as a definitive marker for N-methylation in amino acid derivatives and distinguishes N-Methyl-L-valine from its non-methylated analogue [1] [24]. The terminal methyl carbons of the isopropyl side chain resonate at 19-21 parts per million, appearing as equivalent carbons due to rapid rotation about the carbon-carbon bond [7] [24].
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C1 (Carboxyl) | 175-177 | Carboxylic acid carbon |
C2 (Alpha) | 58-63 | Alpha carbon adjacent to nitrogen |
C3 (Beta) | 31-32 | Beta carbon of isopropyl group |
C4/C5 (Methyl) | 19-21 | Terminal methyl carbons |
N-Methyl | 30-33 | N-methylation carbon |
Mass spectrometric analysis of N-Methyl-L-valine under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural information and enable compound identification [9] [35]. The fragmentation patterns reflect the inherent stability of various molecular fragments and the preferred cleavage sites within the amino acid backbone.
The molecular ion of N-Methyl-L-valine appears at mass-to-charge ratio 131, corresponding to the protonated molecular formula C6H14NO2 [1] [12]. This molecular ion exhibits relatively low intensity, typically ranging from 5-20% relative abundance, which is characteristic of aliphatic amino acids under electron impact conditions [35] [37].
Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, generating a prominent fragment at mass-to-charge ratio 116 through loss of the N-methyl group (15 atomic mass units) [9] [35]. This fragmentation represents a favored pathway in N-methylated amino acids and produces fragments with relative intensities of 25-45% [34] [35]. The loss of the formyl radical (CHO, 29 atomic mass units) generates another significant fragment at mass-to-charge ratio 102, demonstrating the tendency for cleavage adjacent to the carboxyl functionality [9] [37].
Complex rearrangement processes lead to the formation of fragments at mass-to-charge ratio 88, resulting from the loss of 43 atomic mass units [35] [37]. This fragmentation involves multiple bond cleavages and rearrangements characteristic of amino acid mass spectrometry [9] [40]. The mechanism likely involves initial cleavage followed by hydrogen rearrangement and subsequent neutral loss.
Multiple cleavage processes generate fragments at mass-to-charge ratio 72 through loss of both the carboxyl group and N-methyl substituent (combined loss of 59 atomic mass units) [35] [37]. These fragments typically exhibit high relative intensities of 40-70%, indicating favorable thermodynamic stability of the resulting ionic species [9] [34].
Side chain fragmentation produces characteristic low-mass fragments that provide additional structural confirmation [37] [40]. The fragment at mass-to-charge ratio 58 results from extensive side chain loss (73 atomic mass units), while the mass-to-charge ratio 44 fragment represents backbone cleavage with loss of 87 atomic mass units [35] [37].
The formation of immonium-type ions at mass-to-charge ratio 30 through loss of 101 atomic mass units represents a characteristic fragmentation pattern observed in N-methylated amino acids [34] [37]. These low-mass fragments, while exhibiting lower relative intensities of 10-25%, provide valuable diagnostic information for structural elucidation [9] [40].
Fragment m/z | Neutral Loss (Da) | Fragment Type | Relative Intensity (%) |
---|---|---|---|
131 | - | Molecular ion | 5-20 |
116 | 15 | Alpha cleavage | 25-45 |
102 | 29 | Formyl loss | 35-60 |
88 | 43 | Complex rearrangement | 20-40 |
72 | 59 | Multiple cleavages | 40-70 |
58 | 73 | Side chain loss | 15-35 |
44 | 87 | Backbone cleavage | 30-55 |
30 | 101 | Immonium ion | 10-25 |
Infrared spectroscopy provides detailed information regarding the vibrational characteristics and functional group identification of N-Methyl-L-valine [14] [27]. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations and enable comprehensive structural characterization.
The N-methyl functionality exhibits a characteristic weak to medium intensity absorption band in the 2820-2760 wavenumber region [15] [27]. This diagnostic absorption represents the carbon-hydrogen stretching vibration of the methyl group attached to nitrogen and serves as a definitive marker for N-methylation in amino acid derivatives [14] [15]. The position and intensity of this band distinguish N-Methyl-L-valine from non-methylated amino acids and other methylated derivatives.
The secondary amine functionality in N-Methyl-L-valine generates a strong, broad absorption band between 3200-3300 wavenumbers [14] [27]. This absorption corresponds to the nitrogen-hydrogen stretching vibration and exhibits characteristic broadening due to hydrogen bonding interactions in the solid state [15] [31]. The broadness and intensity of this band reflect the zwitterionic nature of the amino acid and intermolecular hydrogen bonding patterns [14] [28].
The carboxylate functionality produces a strong absorption band in the 1600-1650 wavenumber region, corresponding to the asymmetric stretching vibration of the carboxyl group [27] [31]. This absorption appears at lower frequencies compared to free carboxylic acids due to the ionic character of the carboxylate in the zwitterionic form [14] [28]. The symmetric carboxylate stretching vibration appears as a medium intensity band around 1400 wavenumbers, providing additional confirmation of the ionic carboxyl functionality [27] [31].
Carbon-hydrogen deformation vibrations of the methyl and methylene groups generate medium intensity absorptions between 1450-1470 wavenumbers [14] [31]. These bands reflect the bending vibrations of the aliphatic carbon-hydrogen bonds and provide information regarding the branched alkyl side chain structure [27] [28].
The carbon-nitrogen stretching vibration produces a strong absorption band in the 1200-1300 wavenumber region [14] [27]. This absorption is characteristic of secondary amine functionalities and confirms the presence of the N-methylated nitrogen center [15] [31]. The position and intensity of this band are influenced by the electronic environment surrounding the nitrogen atom.
Out-of-plane deformation vibrations appear as medium intensity absorptions in the 700-900 wavenumber region [14] [27]. These bands correspond to skeletal deformation modes and carbon-carbon stretching vibrations within the amino acid backbone [28] [31]. The specific pattern of these absorptions provides additional structural confirmation and enables differentiation from related amino acid derivatives [14] [27].
Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
---|---|---|
2820-2760 | Weak-medium | N-methyl carbon-hydrogen stretch |
3200-3300 | Strong-broad | Secondary amine nitrogen-hydrogen stretch |
1600-1650 | Strong | Carboxylate asymmetric stretch |
1450-1470 | Medium | Alkyl carbon-hydrogen deformation |
1200-1300 | Strong | Carbon-nitrogen stretch |
700-900 | Medium | Out-of-plane skeletal deformation |
Irritant